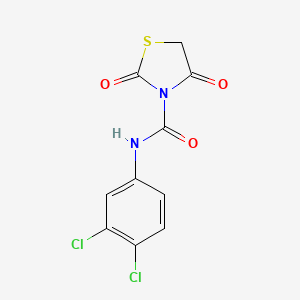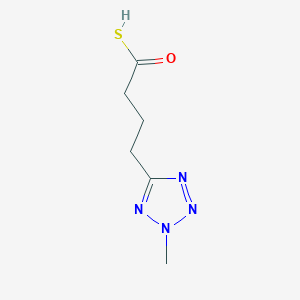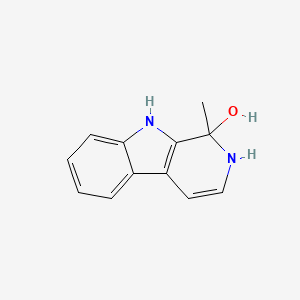
1-Methyl-2,9-dihydro-1H-beta-carbolin-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2,9-dihydro-1H-beta-carbolin-1-ol is a chemical compound belonging to the beta-carboline alkaloid family. Beta-carbolines are a class of indole alkaloids that are widely distributed in nature and have significant pharmacological potential. This compound is characterized by its tricyclic structure, which includes a pyridine-fused indole framework.
准备方法
The synthesis of 1-Methyl-2,9-dihydro-1H-beta-carbolin-1-ol can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where tryptamine derivatives react with aldehydes or ketones under acidic conditions to form beta-carbolines. The reaction conditions typically include the use of strong acids like hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate cyclization.
Industrial production methods for this compound may involve optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
化学反应分析
1-Methyl-2,9-dihydro-1H-beta-carbolin-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, such as tetrahydro-beta-carbolines.
Substitution: Electrophilic substitution reactions can occur at the indole nitrogen or the aromatic ring, using reagents like halogens or sulfonyl chlorides. These reactions typically require catalysts or specific reaction conditions to proceed efficiently.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce tetrahydro-beta-carbolines.
科学研究应用
1-Methyl-2,9-dihydro-1H-beta-carbolin-1-ol has diverse scientific research applications:
Chemistry: It serves as a precursor for synthesizing other beta-carboline derivatives, which are valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: This compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in research to explore its potential as a therapeutic agent.
Medicine: Due to its pharmacological properties, this compound is investigated for its potential use in treating neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of drugs and other bioactive molecules.
作用机制
The mechanism of action of 1-Methyl-2,9-dihydro-1H-beta-carbolin-1-ol involves its interaction with various molecular targets and pathways. It is known to bind to specific receptors in the brain, such as serotonin and dopamine receptors, modulating their activity. This interaction can lead to changes in neurotransmitter levels, influencing mood, cognition, and behavior. Additionally, the compound may inhibit enzymes involved in oxidative stress, providing neuroprotective effects.
相似化合物的比较
1-Methyl-2,9-dihydro-1H-beta-carbolin-1-ol can be compared with other beta-carboline derivatives, such as harmine, harmaline, and tetrahydro-beta-carboline. While these compounds share a similar core structure, they differ in their substituents and biological activities. For example:
Harmine: Known for its psychoactive properties and use in traditional medicine.
Harmaline: Exhibits strong monoamine oxidase inhibitory activity, making it a potential antidepressant.
Tetrahydro-beta-carboline: Has reduced psychoactive effects compared to other beta-carbolines and is studied for its neuroprotective properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its pharmacological profile and potential therapeutic applications.
属性
CAS 编号 |
93396-98-6 |
|---|---|
分子式 |
C12H12N2O |
分子量 |
200.24 g/mol |
IUPAC 名称 |
1-methyl-2,9-dihydropyrido[3,4-b]indol-1-ol |
InChI |
InChI=1S/C12H12N2O/c1-12(15)11-9(6-7-13-12)8-4-2-3-5-10(8)14-11/h2-7,13-15H,1H3 |
InChI 键 |
KIOXYITZGWUGHQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=C(C=CN1)C3=CC=CC=C3N2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline](/img/structure/B14357194.png)
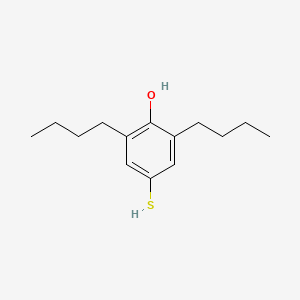
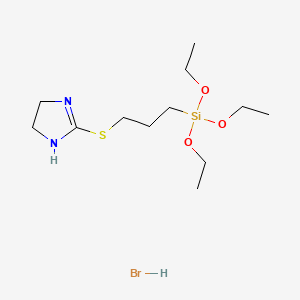

![10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14357213.png)
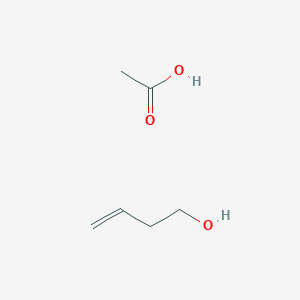
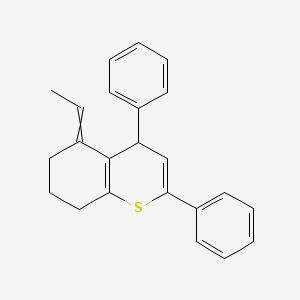

![(But-2-ene-1,4-diyl)bis[dimethyl(4-methylphenyl)silane]](/img/structure/B14357239.png)
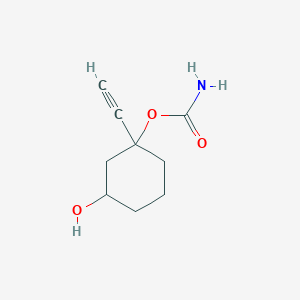
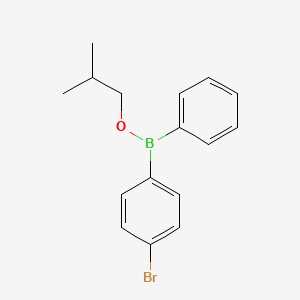
![[2-(Furan-2-yl)phenyl]iodanium iodide](/img/structure/B14357251.png)
